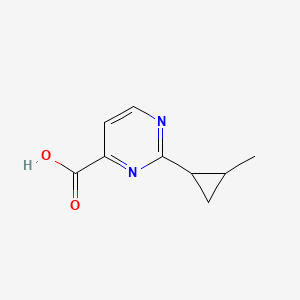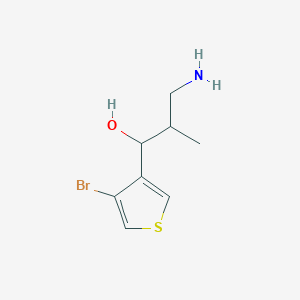
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol: is an organic compound that features a brominated thiophene ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated thiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the brominated thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives or amines.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Biochemical Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules or materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring and amino group can participate in various binding interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one
- 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol
Uniqueness:
- Structural Features: The presence of a hydroxyl group and a methyl group on the propan-1-ol moiety distinguishes it from other similar compounds.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from other brominated thiophene derivatives.
Eigenschaften
Molekularformel |
C8H12BrNOS |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
3-amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3 |
InChI-Schlüssel |
XLMYUCDVZKNSDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CSC=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


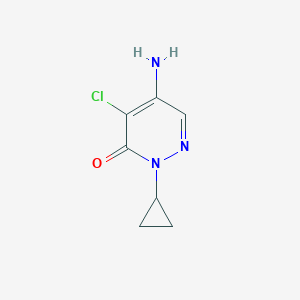
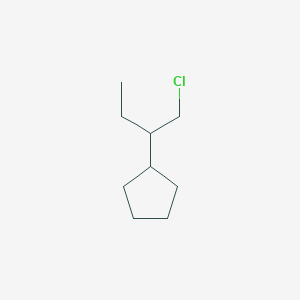
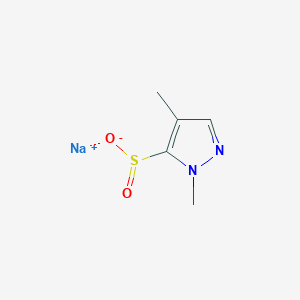
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)

![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
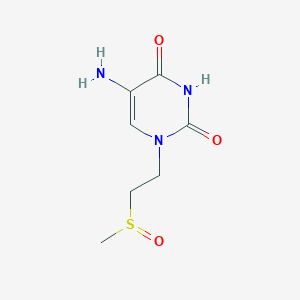
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)


![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

